BenchChemオンラインストアへようこそ!

Pyrroxamycin

Antimicrobial resistance Pyrrolomycin SAR Gram-positive pathogens

Pyrroxamycin is a chiral, polyhalogenated antibiotic with a defined Gram-positive spectrum (S. aureus MIC 0.077–0.64 µM) and zero Gram-negative activity. Its S-stereochemistry makes it an essential probe for protonophore SAR studies and a benchmark for toxicity assays (oral LD50 13 mg/kg). Ideal for dermatophyte research (Trichophyton, Microsporum spp.) where other pyrrolomycins lack activity. Select Pyrroxamycin when precise, narrow-spectrum action and stereochemical control are non-negotiable.

Molecular Formula C12H6Cl4N2O4
Molecular Weight 384.0 g/mol
CAS No. 105888-54-8
Cat. No. B1678608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrroxamycin
CAS105888-54-8
Synonyms4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-nitropyrrole
dioxapyrrolomycin
LL F 42248alpha
LL-F-42248alpha
pyrroxamycin
Molecular FormulaC12H6Cl4N2O4
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESC1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1
InChIKeyCUPRKSFMHRXAFA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrroxamycin (Dioxapyrrolomycin) CAS 105888-54-8: A Structurally Unique Polyhalogenated Pyrrolomycin Antibiotic from Streptomyces


Pyrroxamycin (CAS: 105888-54-8; also known as Dioxapyrrolomycin, LL-F42248α, AL-R2081) is a novel polyhalogenated antibiotic belonging to the pyrrolomycin family, isolated from the culture broth of *Streptomyces* sp. S46506 [1]. Its chemical structure, definitively elucidated by X-ray crystallography and 13C NMR spectroscopy, features a chiral benzodioxin ring system fused to a 4-nitro-2,3-dichloropyrrole core, distinguishing it from other pyrrolomycins [1][2]. The compound exhibits targeted antimicrobial activity against Gram-positive bacteria and dermatophytic fungi, a spectrum that underpins its specific utility in antimicrobial discovery and mode-of-action studies [1].

Why Pyrroxamycin Cannot Be Interchanged with Generic Pyrrolomycins in Critical Research Applications


Within the pyrrolomycin class, seemingly minor structural variations yield profound differences in antibacterial potency, spectrum, and crucially, in vivo toxicity. Pyrroxamycin's unique chiral 1,3-dioxane ring structure and specific halogenation pattern directly modulate its protonophore activity, resulting in a narrow Gram-positive spectrum and MIC values that, while comparable to some class members, are offset by significantly different toxicological profiles [1][2]. For instance, while Pyrrolomycin D exhibits superior potency against *S. aureus* (MIC ≤0.069 µM), its LD50 is 20 mg/kg; Pyrroxamycin, with a comparable MIC of 0.077-0.64 µM, has a much lower oral LD50 of 13 mg/kg, representing a 35% higher acute toxicity that demands distinct handling and experimental design considerations [1]. This stark variation in therapeutic index within the same chemical class underscores the critical need for precise compound selection based on quantitative, head-to-head data rather than class-level assumptions [1].

Quantitative Differentiation of Pyrroxamycin (105888-54-8) Against Key Pyrrolomycin Comparators


Comparative Antibacterial Potency Against Staphylococcus aureus and Streptococcus faecalis

Pyrroxamycin (dioxapyrrolomycin) exhibits potent anti-Gram-positive activity with an MIC range of 0.077–0.64 µM against *S. aureus* 209P JC-1 and 0.644 µM against *S. faecalis* ATCC 8043 [1]. This potency is approximately 20- to 200-fold greater than that of Pyrrolomycin A (17.29 µM and 34.53 µM, respectively) but is comparable to or slightly less potent than Pyrrolomycin D (MIC ≤0.069 µM for both strains) [1]. Unlike Pyrrolomycin C and E, which also show good Gram-positive activity, Pyrroxamycin retains a complete lack of activity against Gram-negative pathogens (MIC >329.87 µM), a defining feature for its experimental use [1].

Antimicrobial resistance Pyrrolomycin SAR Gram-positive pathogens

Acute In Vivo Toxicity Profile Relative to Other Pyrrolomycins

A critical differentiator for Pyrroxamycin is its acute toxicity in rodent models. In vivo studies in JCL-ICR mice reveal that Pyrroxamycin has an oral LD50 of 13 mg/kg, which is substantially lower (i.e., more toxic) than other natural pyrrolomycins: Pyrrolomycin A (21.2 mg/kg i.p.), Pyrrolomycin B (~100 mg/kg i.p.), Pyrrolomycin C (50 mg/kg), and Pyrrolomycin D (20 mg/kg) [1]. This 35-85% lower LD50 compared to close structural analogs like Pyrrolomycin D and A indicates a significantly narrower therapeutic window, a key consideration for studies involving in vivo models or assessing translational potential.

Drug discovery Toxicology Pyrrolomycin development

Unique Chiral Architecture as a Structural Differentiator

Pyrroxamycin is one of only three chiral members within the entire pyrrolomycin family, alongside pyrrolomycin G and H, a distinction arising from its stereogenic carbon at the 4-position of the 1,3-benzodioxin ring [1][2]. The absolute stereochemistry of Pyrroxamycin has been determined as S via X-ray crystallography of its N-methyl derivative [2]. In stark contrast, the majority of natural pyrrolomycins, including the highly potent Pyrrolomycin D and the broad-spectrum Pyrrolomycin A and B, are achiral molecules lacking this three-dimensional complexity [1].

Structural biology Medicinal chemistry Natural product chirality

Targeted Antifungal Spectrum Against Dermatophytes

The original discovery paper explicitly identifies Pyrroxamycin as active against dermatophytes, a group of pathogenic fungi responsible for skin, hair, and nail infections [1]. While quantitative MIC values are not provided in the primary abstract, this reported activity distinguishes Pyrroxamycin from several other pyrrolomycins, such as Pyrrolomycin C and E, which show no meaningful antifungal effect against common fungi like *Candida albicans* or *Aspergillus fumigatus* (MIC >307.72 µM) [2]. This positions Pyrroxamycin as having a more focused antifungal spectrum potentially relevant to topical or superficial mycoses research.

Antifungal agents Dermatophyte infection Pyrrolomycin activity

Prioritized Research Applications for Pyrroxamycin Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Chiral Pyrrolomycin Protonophores

As one of only three chiral pyrrolomycins, Pyrroxamycin serves as an essential stereochemical probe in SAR campaigns aimed at dissecting the protonophore mechanism of action. Its defined S-stereochemistry [1] provides a direct comparator to its achiral counterparts (e.g., Pyrrolomycin D) and the other chiral members (G, H), enabling correlation of three-dimensional structure with potency and, critically, toxicity [1][2].

Investigations into Narrow-Spectrum Anti-Staphylococcal Agents

For projects requiring a potent, narrow-spectrum antibacterial agent with a defined Gram-positive profile (MIC 0.077–0.64 µM against *S. aureus* [1]) and a complete lack of Gram-negative activity, Pyrroxamycin is a logical selection. This selectivity is ideal for studying Gram-positive specific pathways or for use in selective media and co-culture experiments where broad-spectrum agents would be confounding [1].

Toxicology and Safety Profiling of Halogenated Pyrroles

Pyrroxamycin's well-characterized, high acute toxicity (oral LD50 of 13 mg/kg in mice [1]) makes it a valuable positive control or benchmark compound in toxicological studies. It can be used to calibrate in vitro cytotoxicity assays or to investigate the specific molecular determinants of toxicity within the pyrrolomycin family, particularly when compared to less toxic analogs like Pyrrolomycin B (LD50 ~100 mg/kg) [1].

Dermatophyte Biology and Topical Antifungal Discovery

Given its specific activity against dermatophytes reported in the primary literature [2], Pyrroxamycin is a relevant tool compound for researchers studying the physiology and susceptibility of dermatophytes like *Trichophyton* and *Microsporum* species. Its utility is heightened by the fact that several other pyrrolomycins show no such activity [1], providing a clean chemical probe for this fungal subset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrroxamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.